N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-hydroxyquinazolin-2-yl)butanamide
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Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Preparation Methods
The synthetic routes for Compound X involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Benzimidazole Synthesis: Start with the synthesis of 1H-benzimidazole. Common methods include condensation of o-phenylenediamine with formic acid or carboxylic acids.
Quinazoline Formation: Quinazoline can be prepared by cyclization of anthranilic acid derivatives with formamide or urea.
Amide Formation: Finally, the amide linkage is formed by reacting the benzimidazole and quinazoline intermediates with an appropriate acylating agent.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the quinazoline ring may yield dihydroquinazolines.
Substitution: Substituents on the benzimidazole and quinazoline rings can be modified using appropriate reagents.
Scientific Research Applications
Compound X has promising applications:
Antitumor Activity: Research suggests its potential as an antitumor agent.
Antiviral Properties: Some derivatives exhibit antiviral activity.
Anti-Inflammatory Effects: It may modulate inflammatory pathways.
Mechanism of Action
The exact mechanism remains under investigation. it likely interacts with cellular targets, affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of benzimidazole and quinazoline moieties. Similar compounds include clemizole, etonitazene, and astemizole .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c28-21(23-14-6-12-19-25-17-9-3-4-10-18(17)26-19)13-5-11-20-24-16-8-2-1-7-15(16)22(29)27-20/h1-4,7-10H,5-6,11-14H2,(H,23,28)(H,25,26)(H,24,27,29) |
InChI Key |
YCCUYKLCFBDWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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